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An Objective Comparison of PF-431396 and PF-573228 for FAK Inhibition

For researchers and professionals in drug development, selecting the appropriate chemical

probe is critical for dissecting cellular signaling and validating therapeutic targets. Focal

Adhesion Kinase (FAK), a non-receptor tyrosine kinase, is a key mediator of signals from

integrins and growth factor receptors, playing a pivotal role in cell survival, proliferation, and

migration.[1][2] Its overexpression is linked to increased malignancy and metastasis in various

cancers, making it an attractive therapeutic target.[1][3]

This guide provides a detailed comparison of two widely used small molecule inhibitors of FAK:

PF-431396 and PF-573228. We will examine their inhibitory activity, selectivity, and reported

cellular effects, supported by experimental data and protocols.

Inhibitor Profile and Potency
Both PF-431396 and PF-573228 are ATP-competitive inhibitors developed to target FAK.

However, they exhibit distinct selectivity profiles. PF-431396 is a dual inhibitor of FAK and the

closely related Proline-rich Tyrosine Kinase 2 (PYK2), whereas PF-573228 demonstrates

significant selectivity for FAK.[4]

Data Summary: Inhibitory Activity
The following tables summarize the in vitro and cell-based inhibitory concentrations (IC50) for

both compounds.

Table 1: In Vitro Kinase Inhibition (Cell-Free Assays)
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Compound Target Kinase IC50 (nM) Reference

PF-431396 FAK 2 [4][5][6]

PYK2 11 [4][5][6]

| PF-573228 | FAK | 4 |[5][7][8] |

Note: Some variability in reported IC50 values exists in the literature. For PF-431396, values of

~27 nM for FAK and ~19 nM for PYK2 have also been reported.[9]

Table 2: Cellular Inhibitory Activity

Compound Assay Cell Lines IC50 (nM) Reference

| PF-573228 | FAK Tyr397 Phosphorylation | PC3, SKOV-3, L3.6p1, MDCK, etc. | 30 - 500 |[7]

[10][11][12] |

Selectivity and Cellular Effects
The primary distinction between the two inhibitors lies in their selectivity.

PF-431396 potently inhibits both FAK and PYK2.[6] This dual activity can be advantageous

for studying pathways where both kinases are implicated. However, it is not entirely selective

for the FAK family and has been shown to inhibit other kinases, such as JAK3 and TrkA, at

higher concentrations.[13] In cellular studies, PF-431396 has been shown to reduce cancer

cell migration, invasion, and proliferation, and is reported to be a more potent inducer of

apoptosis compared to PF-573228 in certain cancer cell lines.[9][14]

PF-573228 is a highly selective inhibitor, demonstrating 50- to 250-fold greater potency for

FAK over PYK2 and other kinases.[5][7] This makes it a more suitable tool for specifically

interrogating the role of FAK. Its primary reported cellular effects are the inhibition of cell

migration and a decrease in focal adhesion turnover.[7] While it effectively blocks FAK

autophosphorylation at Tyr397, some studies report that this does not translate to an

inhibition of cell growth or a strong induction of apoptosis at similar concentrations.[7][11]
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Signaling and Experimental Workflows
To effectively utilize these inhibitors, understanding the FAK signaling pathway and the

experimental workflows for testing their efficacy is crucial.
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Caption: FAK signaling pathway initiated by ECM binding.

The diagram above illustrates the activation cascade of FAK. Binding of integrins to the ECM

leads to FAK autophosphorylation at Tyrosine 397 (Y397), which serves as a docking site for

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b1679699?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1679699?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Src family kinases.[1][14] This complex then phosphorylates other downstream targets like

paxillin, leading to cellular responses.[14] Both PF-431396 and PF-573228 act by competitively

inhibiting the ATP-binding site of FAK, thereby blocking its kinase activity and this entire

cascade.[5][9]

Workflow: Testing Inhibitor Effect on FAK Phosphorylation
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Caption: A typical workflow for assessing inhibitor activity in cells.

Experimental Protocols
Below are generalized protocols for key experiments used to characterize FAK inhibitors.

In Vitro FAK Kinase Assay
This assay directly measures the ability of a compound to inhibit the enzymatic activity of

purified FAK.

Objective: To determine the IC50 of an inhibitor against purified FAK protein.

Methodology:

Purified recombinant FAK protein is incubated in a kinase buffer (e.g., 50 mM HEPES, pH

7.5, 2 mM MnCl₂).[15]

A generic kinase substrate, such as Poly(Glu, Tyr), is added to the reaction mix.[15][16]

The inhibitor (PF-431396 or PF-573228) is added at various concentrations.

The kinase reaction is initiated by adding ATP. For radiometric assays, [γ-³²P]-ATP is used.

[17] Alternatively, commercial luminescence-based kits (e.g., Kinase-Glo) can be used,
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which measure the amount of ATP consumed.[2][15]

The reaction is allowed to proceed for a set time (e.g., 30-60 minutes) at a controlled

temperature (e.g., 30°C).[2][17]

The reaction is stopped. For radiometric assays, proteins are separated by SDS-PAGE,

and the phosphorylated substrate is visualized by autoradiography.[17] For luminescence

assays, the remaining ATP is quantified using a plate reader.[2]

The percentage of inhibition at each concentration is calculated relative to a no-inhibitor

control, and the IC50 value is determined.

Western Blotting for FAK Phosphorylation
This cell-based assay determines an inhibitor's effectiveness at blocking FAK activation within

a cellular context.

Objective: To measure the inhibition of FAK autophosphorylation (at Tyr397) in inhibitor-

treated cells.

Methodology:

Cells (e.g., pancreatic or mesothelioma cells) are cultured and treated with various

concentrations of the FAK inhibitor or a vehicle control (DMSO) for a specified time.[14]

[18]

Following treatment, cells are washed and lysed in a buffer containing protease and

phosphatase inhibitors.

Total protein concentration in the lysates is determined using a standard assay (e.g., BCA

assay).

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred

to a PVDF or nitrocellulose membrane.

The membrane is blocked and then incubated with a primary antibody specific for

phosphorylated FAK at Tyr397 (p-FAK Y397).
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After washing, the membrane is incubated with a secondary antibody conjugated to an

enzyme (e.g., HRP).

The signal is detected using a chemiluminescent substrate.

To ensure equal protein loading, the membrane is often stripped and re-probed with an

antibody for total FAK.[14]

Cell Migration Assay (Wound Healing)
This assay assesses the impact of FAK inhibition on the migratory capacity of cells.

Objective: To quantify the effect of FAK inhibitors on cell motility.

Methodology:

Cells are grown to a confluent monolayer in a culture plate.

A sterile pipette tip is used to create a uniform scratch or "wound" in the monolayer.

The cells are washed to remove debris and then incubated in media containing the FAK

inhibitor or vehicle control.

The wound area is imaged at time zero and at subsequent time points (e.g., every 6-12

hours).

The rate of wound closure is measured and compared between inhibitor-treated and

control groups. A significant reduction in closure rate indicates inhibition of migration.[12]

Conclusion
Both PF-431396 and PF-573228 are potent inhibitors of FAK kinase activity and serve as

valuable tools for cancer research.

Choose PF-573228 for experiments requiring the specific inhibition of FAK to dissect its

unique roles in cellular processes like migration, without the confounding effects of PYK2

inhibition.
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Choose PF-431396 when investigating signaling pathways where both FAK and PYK2 are

thought to contribute, or when a more pronounced effect on cell viability and apoptosis is

desired.[3][14]

The choice of inhibitor should be guided by the specific biological question, the expression

profile of FAK and PYK2 in the model system, and the desired cellular outcome. Validation

through multiple assays, including those detailed above, is essential for robust and

interpretable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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